3,6-Diacetyl-9-n-amylcarbazole
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Overview
Description
3,6-Diacetyl-9-n-amylcarbazole is an organic compound with the molecular formula C21H23NO2. It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diacetyl-9-n-amylcarbazole typically involves the acylation of 9H-carbazole. One common method is the Friedel-Crafts acylation reaction, where 9H-carbazole is reacted with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds at room temperature and yields 3,6-Diacetyl-9H-carbazole, which can then be further reacted with pentyl bromide to introduce the pentyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,6-Diacetyl-9-n-amylcarbazole undergoes various chemical reactions, including:
Oxidation: The acetyl groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: 3,6-Dicarboxyl-9-pentyl-9H-carbazole.
Reduction: 3,6-Dihydroxy-9-pentyl-9H-carbazole.
Substitution: Various substituted carbazole derivatives depending on the electrophile used.
Scientific Research Applications
3,6-Diacetyl-9-n-amylcarbazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,6-Diacetyl-9-n-amylcarbazole involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the normal function of the DNA and inhibiting cell proliferation. This interaction is facilitated by the planar structure of the carbazole ring, which allows it to insert between the base pairs of the DNA helix . Additionally, the compound can participate in electron transfer reactions, making it useful in optoelectronic applications .
Comparison with Similar Compounds
Similar Compounds
3,6-Diacetyl-9H-carbazole: Lacks the pentyl group, resulting in different solubility and electronic properties.
9-Pentyl-9H-carbazole:
3,6-Dicarboxyl-9-pentyl-9H-carbazole:
Uniqueness
3,6-Diacetyl-9-n-amylcarbazole is unique due to the presence of both acetyl and pentyl groups, which confer distinct solubility, reactivity, and electronic properties. These features make it a versatile compound for various applications in materials science, biology, and medicine .
Properties
CAS No. |
10511-39-4 |
---|---|
Molecular Formula |
C21H23NO2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
1-(6-acetyl-9-pentylcarbazol-3-yl)ethanone |
InChI |
InChI=1S/C21H23NO2/c1-4-5-6-11-22-20-9-7-16(14(2)23)12-18(20)19-13-17(15(3)24)8-10-21(19)22/h7-10,12-13H,4-6,11H2,1-3H3 |
InChI Key |
ONKOWYDIQMQTBF-UHFFFAOYSA-N |
SMILES |
CCCCCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C |
Canonical SMILES |
CCCCCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C |
Synonyms |
3,6-Diacetyl-9-pentyl-9H-carbazole |
Origin of Product |
United States |
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